Cas no 2354469-21-7 (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid structure](https://www.kuujia.com/scimg/cas/2354469-21-7x500.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-methylsulfonylpropanoic acid
- 2354469-21-7
- EN300-39679076
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid
-
- Inchi: 1S/C20H21NO6S/c1-20(18(22)23,12-28(2,25)26)21-19(24)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17H,11-12H2,1-2H3,(H,21,24)(H,22,23)
- InChI Key: FXZYAXSGZQBBDG-UHFFFAOYSA-N
- SMILES: S(C)(CC(C(=O)O)(C)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(=O)=O
Computed Properties
- Exact Mass: 403.10895856g/mol
- Monoisotopic Mass: 403.10895856g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 680
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 118Ų
- XLogP3: 2.3
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39679076-0.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid |
2354469-21-7 | 95.0% | 0.5g |
$1158.0 | 2025-03-16 | |
Enamine | EN300-39679076-1.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid |
2354469-21-7 | 95.0% | 1.0g |
$1485.0 | 2025-03-16 | |
Aaron | AR0280SM-250mg |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid |
2354469-21-7 | 95% | 250mg |
$1036.00 | 2025-02-15 | |
Aaron | AR0280SM-5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid |
2354469-21-7 | 95% | 5g |
$5950.00 | 2023-12-15 | |
1PlusChem | 1P0280KA-100mg |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid |
2354469-21-7 | 95% | 100mg |
$699.00 | 2024-05-23 | |
1PlusChem | 1P0280KA-250mg |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid |
2354469-21-7 | 95% | 250mg |
$971.00 | 2024-05-23 | |
Aaron | AR0280SM-50mg |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid |
2354469-21-7 | 95% | 50mg |
$498.00 | 2025-02-15 | |
Enamine | EN300-39679076-5.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid |
2354469-21-7 | 95.0% | 5.0g |
$4309.0 | 2025-03-16 | |
Enamine | EN300-39679076-0.05g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid |
2354469-21-7 | 95.0% | 0.05g |
$344.0 | 2025-03-16 | |
Enamine | EN300-39679076-0.1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid |
2354469-21-7 | 95.0% | 0.1g |
$515.0 | 2025-03-16 |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid Related Literature
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
3. Back matter
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
Additional information on 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid
Professional Introduction to 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic Acid (CAS No. 2354469-21-7)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid, identified by its CAS number 2354469-21-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in medicinal chemistry. The structural complexity of this molecule, characterized by its unique functional groups and aromatic components, positions it as a valuable candidate for further exploration in drug discovery and therapeutic applications.
The molecular structure of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid consists of several key features that contribute to its potential utility. The presence of a fluorenylmethoxy group and a methanesulfonyl moiety introduces specific interactions with biological targets, which are critical for modulating cellular processes. Additionally, the amino and carboxylic acid functionalities provide opportunities for further chemical modifications, enabling the synthesis of derivatives with enhanced pharmacological properties.
In recent years, there has been a surge in research focused on developing novel compounds with therapeutic potential. Among these, molecules that incorporate fluorene derivatives have shown particular promise due to their ability to interact with biological systems in unique ways. The fluorene moiety, in particular, is known for its stability and fluorescence properties, which make it an attractive component in both drug design and diagnostic applications. The specific modification of this group in 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid suggests that it may exhibit enhanced binding affinity to certain biological targets.
The methanesulfonyl group is another significant feature of this compound, contributing to its overall pharmacological profile. Methanesulfonyl derivatives are frequently employed in medicinal chemistry due to their ability to enhance the solubility and bioavailability of drug candidates. Furthermore, the presence of this group can influence the metabolic stability and pharmacokinetic behavior of the molecule, which are crucial factors in drug development. The combination of these features in 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid makes it a compelling candidate for further investigation.
Recent studies have highlighted the importance of understanding the structural determinants that govern the biological activity of organic compounds. In particular, the role of aromatic rings and functional groups in modulating interactions with biological targets has been extensively documented. The fluorenylmethoxy group in 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid is expected to play a significant role in these interactions, potentially leading to the development of novel therapeutic agents.
The carboxylic acid functionality at the terminal position of the molecule provides another avenue for interaction with biological systems. Carboxylic acids are well-known for their ability to participate in hydrogen bonding networks, which can enhance binding affinity and specificity. This feature may be particularly useful in designing molecules that target receptors or enzymes involved in critical cellular pathways. Additionally, the presence of multiple functional groups allows for diverse chemical modifications, enabling researchers to fine-tune the pharmacological properties of this compound.
In conclusion, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid (CAS No. 2354469-21-7) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, including the fluorenylmethoxy group and methanesulfonyl moiety, make it well-suited for modulating biological processes and developing novel therapeutic agents. As research continues to uncover new applications for this class of compounds, 2-(...) is poised to play a significant role in advancing our understanding of drug design and development.
2354469-21-7 (2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methanesulfonyl-2-methylpropanoic acid) Related Products
- 2171598-30-2(2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylhexanoic acid)
- 1384430-56-1(1-[1-(cyclopentyloxy)cyclohexyl]methanamine hydrochloride)
- 1261763-97-6(2,6-Difluoro-3-(3-(trifluoromethoxy)phenyl)pyridine)
- 1503004-31-6(2-(cyclobutylmethyl)cyclohexan-1-one)
- 1179288-96-0(2-Ethoxy-6-fluoroaniline)
- 1038367-77-9(ethyl 3-amino-2-(3-methylphenyl)methylpropanoate)
- 1804288-36-5(1-Bromo-1-(3-ethyl-4-(hydroxymethyl)phenyl)propan-2-one)
- 896593-84-3(2-(4-chlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H,4H,5H-chromeno2,3-dpyrimidine-4,5-dione)
- 2229151-11-3(4-methyl-6-(2-nitroethyl)-3,4-dihydro-2H-1,4-benzoxazine)
- 2172607-28-0(3-N-ethyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidobutanoic acid)




